Pentixafor is classified as a radiopharmaceutical, specifically designed for imaging applications. It is often labeled with gallium-68 to create [68Ga]-DOTA-Pentixafor, which is utilized in clinical settings to visualize CXCR4 expression in tumors. The compound is synthesized as part of a broader category of compounds known as radiolabeled peptides, which are used for diagnostic imaging in oncology .
The synthesis of [68Ga]-DOTA-Pentixafor involves several critical steps:
The entire synthesis process typically takes about 33 minutes and must meet specific quality control criteria established by the European Pharmacopoeia .
Pentixafor's chemical structure can be represented by the formula . The compound consists of a cyclic structure that facilitates its binding to CXCR4. The molecular weight of Pentixafor is approximately 1,273 g/mol. The compound's structure allows for high specificity towards CXCR4, making it an effective agent for targeted imaging .
The primary chemical reaction involving Pentixafor occurs during its radiolabeling with gallium-68. This reaction can be summarized as:
The reaction conditions are critical; optimal pH, temperature, and time must be maintained to ensure high radiochemical purity. Post-reaction analysis confirms that impurities such as free gallium or colloidal forms are minimized through careful control of synthesis parameters .
Pentixafor functions by binding specifically to the CXCR4 receptor on the surface of cells. Upon binding, it facilitates the internalization of the receptor-ligand complex, which can then be visualized using PET imaging techniques. This mechanism allows clinicians to assess the expression levels of CXCR4 in various tumors, aiding in diagnosis and treatment planning.
Data from clinical studies indicate that higher levels of CXCR4 expression correlate with more aggressive tumor behavior, making Pentixafor a valuable tool in oncology diagnostics .
Pentixafor is primarily utilized in medical imaging to detect CXCR4-expressing tumors via PET scans. Its applications extend beyond diagnostics; ongoing research explores its potential therapeutic roles in targeting cancers characterized by high CXCR4 expression. Additionally, studies are investigating its use in monitoring treatment responses in oncology patients .
The C-X-C chemokine receptor type 4 (CXCR4) is a seven-transmembrane G-protein coupled receptor that serves as the primary receptor for the chemokine CXCL12 (stromal cell-derived factor-1, SDF-1). This receptor-ligand pair constitutes a biologically critical axis that regulates numerous physiological processes including embryonic development, hematopoietic stem cell homing, and immune cell trafficking [3] [5] [7]. In pathological contexts, the CXCR4/CXCL12 axis becomes dysregulated and contributes significantly to disease progression. CXCR4 is overexpressed in over 30 different cancer types, including hematological malignancies (multiple myeloma, lymphoma, leukemia) and solid tumors (pancreatic, breast, prostate, and esophageal cancers) [5] [7] [10]. This overexpression correlates strongly with tumor aggressiveness, metastatic dissemination, and poor clinical prognosis. The receptor facilitates cancer cell migration toward CXCL12-rich microenvironments (bone marrow, lymph nodes, liver), promotes angiogenesis through VEGF upregulation, and enhances tumor cell survival via anti-apoptotic signaling pathways [5] [7]. Beyond oncology, CXCR4 plays critical roles in inflammatory and cardiovascular pathologies. It mediates inflammatory cell recruitment in atherosclerosis, contributes to plaque destabilization through macrophage infiltration, and participates in chronic inflammatory conditions such as osteomyelitis and autoimmune disorders [1] [4] [6].
The development of Pentixafor addressed several critical unmet needs in molecular imaging. Prior CXCR4-targeting approaches relied primarily on the small molecule antagonist AMD3100 (Plerixafor), which demonstrated limited receptor affinity (IC₅₀ ≈ 100 nM) and suboptimal pharmacokinetics for imaging applications [9]. Pentixafor (originally designated CPCR4.2) emerged as a high-affinity cyclic pentapeptide (sequence: cyclo(D-Tyr¹-D-[NMe]Orn²(AMBS-DOTA)-Arg³-Nal⁴-Gly⁵)) specifically engineered for superior target binding and favorable biodistribution [1] [9]. Key advantages include its nanomolar affinity for CXCR4 (IC₅₀ ≈ 2-4 nM), which enables specific receptor targeting even in low-expression environments, and its rapid renal clearance (< 90 minutes post-injection), which minimizes background activity and enhances target-to-background ratios [1] [6]. The molecular design incorporates a chelator (DOTA) that enables straightforward radiolabeling with gallium-68 for positron emission tomography (PET) applications, creating the imaging agent [⁶⁸Ga]Ga-PentixaFor [1] [8]. Preclinical validation demonstrated exceptional specificity, with >80% reduction in tumor uptake upon co-administration of the CXCR4 inhibitor AMD3100, confirming target-specific binding [1] [6].
The development of Pentixafor represents a significant milestone in receptor-targeted radiopharmaceuticals. Pioneered by Dr. Wester and colleagues at the Technical University of Munich in 2011, Pentixafor emerged from systematic structure-activity optimization of peptide-based CXCR4 antagonists [1] [9]. Initial preclinical studies in xenograft models demonstrated excellent tumor targeting with uptake values reaching 16.2% ID/g in high-CXCR4 expressing Daudi lymphoma xenografts at 90 minutes post-injection [1] [6]. The first human proof-of-concept study in 2015 involving four patients with lymphoproliferative diseases confirmed high tumor uptake in chemokine receptor-expressing malignancies, particularly lymphomas, while demonstrating favorable pharmacokinetics and low background activity [1]. Subsequent clinical validation expanded across multiple pathologies, with over 1,300 patients imaged by 2023, encompassing applications in hematologic malignancies, solid tumors, adrenal disorders, and inflammatory conditions [1] [6]. The evolution continues with the development of PentixaTher, the lutetium-177-labeled therapeutic counterpart, enabling CXCR4-targeted radionuclide therapy and establishing Pentixafor as the diagnostic component of a theranostic pair [9].
Table 1: Historical Milestones in Pentixafor Development
Year | Development Stage | Key Advancement |
---|---|---|
2011 | Preclinical Discovery | Initial development by Wester et al. in Munich |
2015 | First-in-Human Study | Proof-of-concept in lymphoproliferative diseases |
2017 | Clinical Validation | Demonstrated utility in multiple myeloma |
2018 | Diagnostic Expansion | Applications in atherosclerosis and bone infection imaging |
2023 | Theranostic Integration | Paired with Lutetium-177 for endoradiotherapy |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0